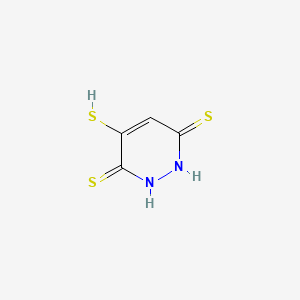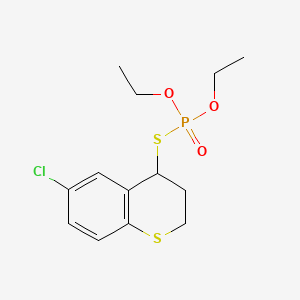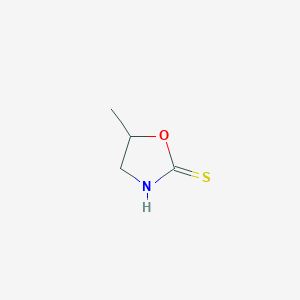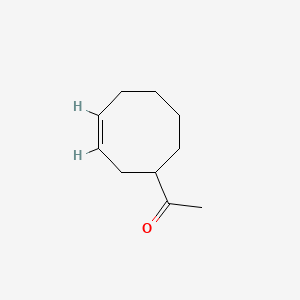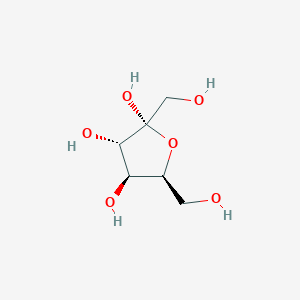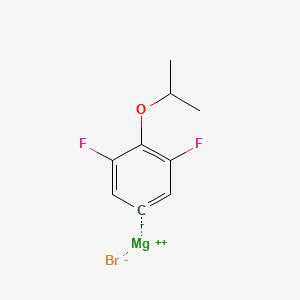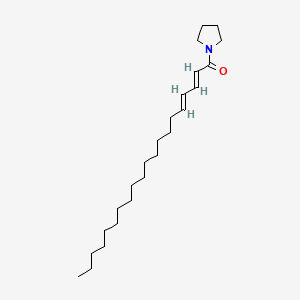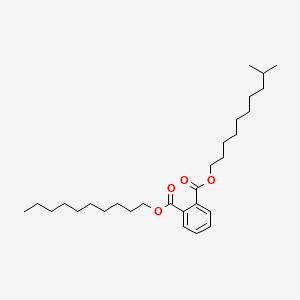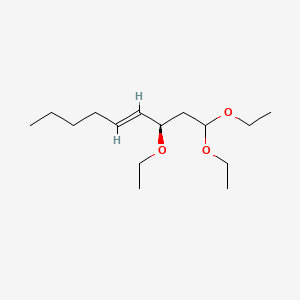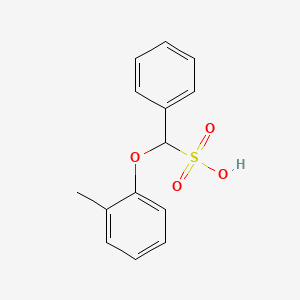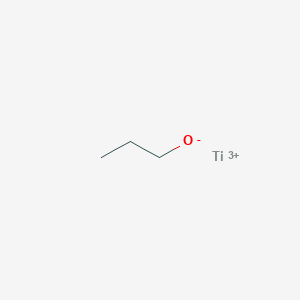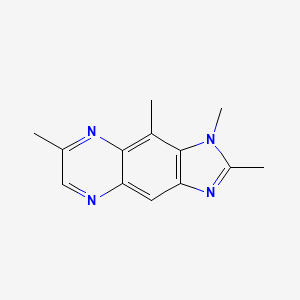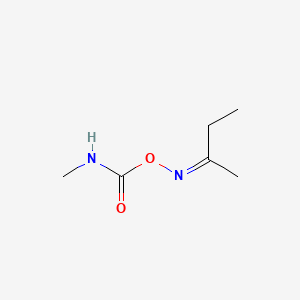
2-Butanone, O-(methylcarbamoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, O-(methylcarbamoyl)oxime is a chemical compound with the molecular formula C6H12N2O2 It is a derivative of 2-butanone oxime, where the oxime group is modified with a methylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, O-(methylcarbamoyl)oxime typically involves the reaction of 2-butanone oxime with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-Butanone oxime+Methyl isocyanate→2-Butanone, O-(methylcarbamoyl)oxime
The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, O-(methylcarbamoyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxime derivatives with modified functional groups.
Reduction: Amines with the corresponding alkyl groups.
Substitution: Substituted oxime derivatives with various functional groups.
Scientific Research Applications
2-Butanone, O-(methylcarbamoyl)oxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, O-(methylcarbamoyl)oxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
2-Butanone oxime: The parent compound, which lacks the methylcarbamoyl group.
Acetone oxime: A similar oxime compound with a different alkyl group.
Cyclohexanone oxime: An oxime derivative with a cyclohexane ring.
Uniqueness
2-Butanone, O-(methylcarbamoyl)oxime is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
10520-33-9 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
[(Z)-butan-2-ylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C6H12N2O2/c1-4-5(2)8-10-6(9)7-3/h4H2,1-3H3,(H,7,9)/b8-5- |
InChI Key |
YGACVDGEIYOTQE-YVMONPNESA-N |
Isomeric SMILES |
CC/C(=N\OC(=O)NC)/C |
Canonical SMILES |
CCC(=NOC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


